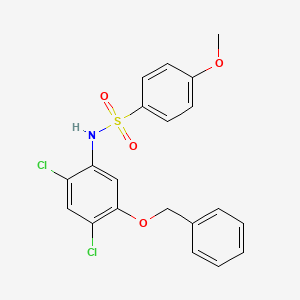

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methoxybenzenesulfonamide

Description

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methoxy

Properties

IUPAC Name |

N-(2,4-dichloro-5-phenylmethoxyphenyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO4S/c1-26-15-7-9-16(10-8-15)28(24,25)23-19-12-20(18(22)11-17(19)21)27-13-14-5-3-2-4-6-14/h2-12,23H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYZCZMQNMPOHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented with the following chemical structure:

- Molecular Formula : CHClNOS

- Molecular Weight : 367.27 g/mol

This compound exhibits various biological activities through several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes that are crucial for bacterial growth and proliferation. For instance, it acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, which is a common target for sulfonamide antibiotics.

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various strains of bacteria, particularly Gram-positive bacteria. Its structural similarities to known sulfonamide antibiotics suggest a potential for similar therapeutic applications.

- Anticancer Properties : There is emerging evidence suggesting that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of cell signaling pathways related to cell survival and proliferation.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Competitive inhibition of enzymes | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate potency compared to standard antibiotics.

- Cancer Cell Line Testing : In vitro studies using human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability. The IC was found to be approximately 15 µM after 48 hours of treatment, suggesting potential use as a chemotherapeutic agent.

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound may interact with key proteins such as tubulin and topoisomerases, which are critical for cell division and DNA replication.

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Studies

- N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methoxybenzenesulfonamide has been investigated for its potential as an enzyme inhibitor. Sulfonamides are known for their antibacterial properties, primarily through inhibition of bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria .

-

Anticancer Research

- Preliminary studies indicate that this compound may exhibit anticancer properties. The structural features of sulfonamides allow them to interact with various biological targets involved in cancer cell proliferation and survival. For instance, compounds with similar structures have shown activity against specific cancer cell lines .

- Anti-inflammatory Effects

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal examined the inhibitory effects of this compound on bacterial enzymes. The results demonstrated a significant reduction in enzyme activity at micromolar concentrations, indicating potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner. Further mechanistic studies suggested that the compound activates apoptotic pathways, making it a promising candidate for anticancer therapies.

Data Table: Summary of Applications

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methoxybenzenesulfonamide, and how is purity ensured?

- The synthesis typically involves multi-step reactions, starting with the formation of the benzyloxy-dichlorophenyl precursor, followed by sulfonamide coupling. Critical steps include nucleophilic substitution (e.g., using triethylamine as a base) and controlled reflux in solvents like ethanol or acetone to optimize yield . Purity is monitored via thin-layer chromatography (TLC), and structural confirmation is achieved using NMR (¹H/¹³C) and mass spectrometry (MS) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR identifies proton environments and substituent positions, while Fourier-transform infrared spectroscopy (FT-IR) confirms functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹). High-resolution mass spectrometry (HR-MS) validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used to evaluate its biological activity?

- Standard assays include:

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial activity : Broth microdilution for MIC determination against bacterial/fungal strains.

- Enzyme inhibition : Fluorescence-based assays (e.g., SYK kinase inhibition) to study anti-inflammatory or anticancer mechanisms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Key parameters include:

- Temperature : Lower temperatures (0–5°C) reduce side reactions during sulfonamide coupling.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Kinetic monitoring via HPLC ensures reaction progress .

Q. How do structural modifications influence bioactivity?

- Structure-activity relationship (SAR) studies reveal:

- The benzyloxy group enhances lipophilicity, improving membrane permeability.

- Chlorine atoms at positions 2 and 4 on the phenyl ring increase steric hindrance, potentially boosting target specificity.

- Substituting the methoxy group with bulkier substituents (e.g., ethoxy) may alter enzyme-binding kinetics .

Q. How can conflicting cytotoxicity data across studies be resolved?

- Discrepancies often arise from:

- Cell line variability : Sensitivity differences between epithelial (e.g., A549) and hematologic (e.g., Jurkat) models.

- Assay conditions : Variations in incubation time (24 vs. 48 hours) or serum concentration in media.

- Compound stability : Degradation in DMSO stock solutions over time. Validated protocols for IC₅₀ determination and orthogonal assays (e.g., apoptosis markers) are recommended .

Q. What computational methods predict binding interactions with therapeutic targets?

- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like SYK kinase. Key residues (e.g., Lys402 in SYK) form hydrogen bonds with the sulfonamide group, while hydrophobic pockets accommodate the dichlorophenyl moiety .

Methodological Considerations

Q. How is regioselectivity achieved during sulfonamide formation?

- Protecting groups (e.g., tert-butyloxycarbonyl, Boc) shield reactive amines during coupling. Post-reaction deprotection with TFA ensures correct regiochemistry. Monitoring by LC-MS detects undesired isomers .

Q. What strategies mitigate toxicity in early-stage drug development?

- Prodrug design : Masking the sulfonamide as a phosphate ester improves solubility and reduces off-target effects.

- Metabolic profiling : Liver microsome assays identify reactive metabolites (e.g., quinone intermediates) that may cause hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.